N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

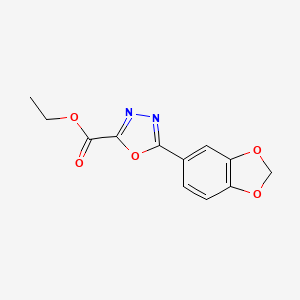

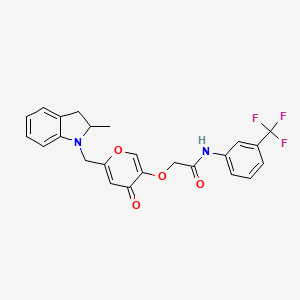

“N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide” is a chemical compound. Based on its name, it contains a benzamide group (a type of amide), a benzothiazole group (a type of heterocyclic compound), and a methylsulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzothiazole and benzamide groups would likely contribute to the compound’s aromaticity, while the methylsulfonyl group would likely make the compound more polar .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups present. For example, the compound’s solubility might be influenced by the polar methylsulfonyl group, while its melting and boiling points might be influenced by the size and complexity of the molecule .科学研究应用

Anticancer Activities

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide exhibits potential in the field of oncology. Research indicates that certain medicinal spices and vegetables containing similar compounds have shown cytotoxic effects against malignant diseases. The cytotoxic extracts from spices and vegetables are reported to induce apoptosis, disrupt mitochondrial membrane potential, generate reactive oxygen species, and activate caspase enzymes in cancer cells, highlighting a probable mode of action for related compounds such as N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide (Kuete, Karaosmanoğlu, & Sivas, 2017).

Pharmacological and Toxicological Studies

While not directly related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide, studies on chemically related compounds such as dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM) have been conducted to evaluate their efficacy and safety profile in treating conditions like osteoarthritis. These studies, although highlighting methodological issues and concerns over optimal dosage and treatment period, provide a framework for understanding the pharmacological potential and safety of structurally related compounds (Brien et al., 2008).

Drug Treatment and Cancer Therapy

Research has also been conducted on temozolomide, an alkylating agent used in treating malignant gliomas and, more recently, aggressive pituitary adenomas and carcinomas. It's important to note that while temozolomide is not directly related to N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide, the study of its mechanism, which involves DNA methylation and the counteracting effects of DNA repair enzymes, provides valuable insights into the therapeutic mechanisms of structurally or functionally related compounds (Syro et al., 2011).

属性

IUPAC Name |

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-17(2)8-12-14(13(20)9-17)24-16(18-12)19-15(21)10-5-4-6-11(7-10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEBQSXUKPCDDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)

![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)

![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)

![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)

![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)